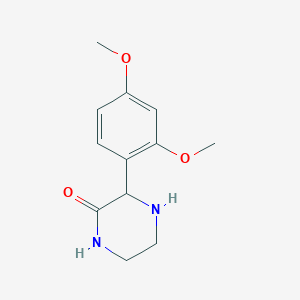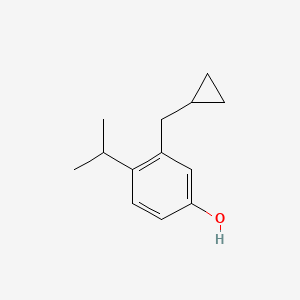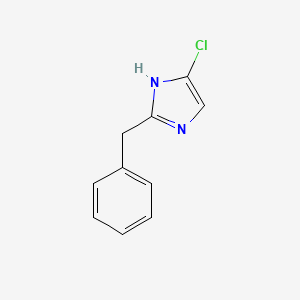
2-Benzyl-5-chloro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound that features a benzyl group and a chlorine atom attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-chloro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 4-chloro-1,2-diaminobenzene in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: 2-Benzyl-5-substituted imidazoles.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Applications De Recherche Scientifique
2-Benzyl-5-chloro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-chloro-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzyl and chloro substituents enhance its binding affinity and specificity. The compound can also disrupt cellular processes by interacting with DNA or proteins .
Comparaison Avec Des Composés Similaires
- 2-Benzyl-4-chloro-1H-imidazole
- 2-Benzyl-5-bromo-1H-imidazole
- 2-Benzyl-5-fluoro-1H-imidazole
Comparison: 2-Benzyl-5-chloro-1H-imidazole is unique due to the presence of the chlorine atom at the 5-position, which influences its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic properties and binding affinities. The benzyl group also contributes to its lipophilicity and ability to cross biological membranes .
Propriétés
Numéro CAS |
944904-18-1 |
|---|---|
Formule moléculaire |
C10H9ClN2 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
2-benzyl-5-chloro-1H-imidazole |
InChI |
InChI=1S/C10H9ClN2/c11-9-7-12-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |
Clé InChI |
LDQQYTDTNODRJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


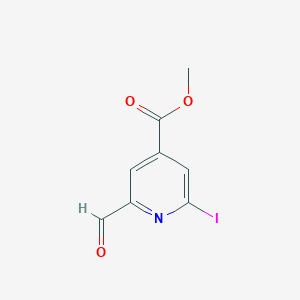
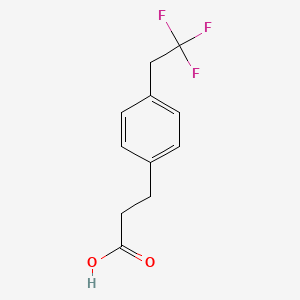
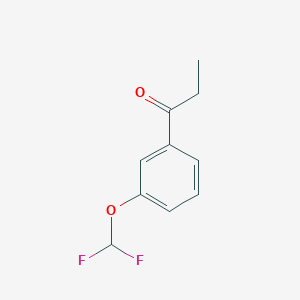

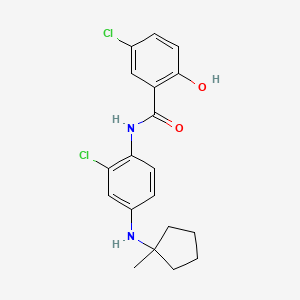
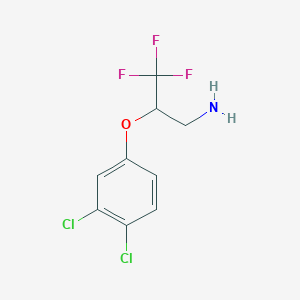
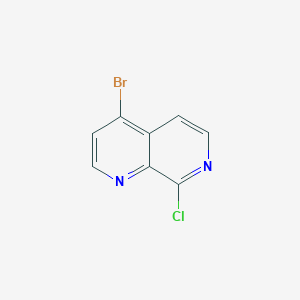
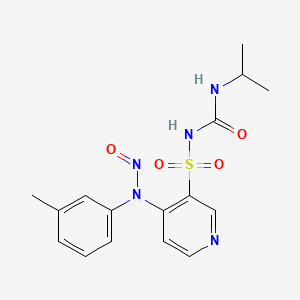
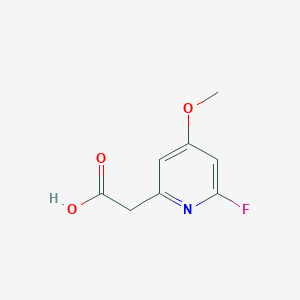

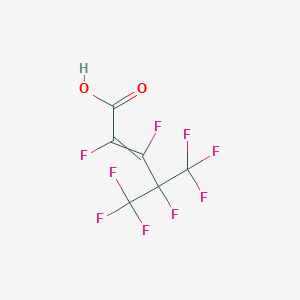
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
